{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene
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Overview
Description
{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a {[(5,5-diiodo-3,3-dimethylpentyl)oxy]methyl} group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(5,5-diiodo-3,3-dimethylpentyl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 5,5-diiodo-3,3-dimethylpentanol under acidic conditions to form the desired ether linkage. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(5,5-diiodo-3,3-dimethylpentyl)oxy]methyl}benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atoms can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium or sodium cyanide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated, cyanated, or aminated derivatives.
Scientific Research Applications
{[(5,5-diiodo-3,3-dimethylpentyl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[(5,5-diiodo-3,3-dimethylpentyl)oxy]methyl}benzene involves its interaction with molecular targets through its functional groups. The iodine atoms can participate in halogen bonding, while the benzene ring can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
{[(5,5-diiodo-3,3-dimethylpentyl)oxy]methyl}benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of iodine atoms enhances its radiolabeling potential, making it valuable for imaging studies. Additionally, its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
CAS No. |
823180-21-8 |
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Molecular Formula |
C14H20I2O |
Molecular Weight |
458.12 g/mol |
IUPAC Name |
(5,5-diiodo-3,3-dimethylpentoxy)methylbenzene |
InChI |
InChI=1S/C14H20I2O/c1-14(2,10-13(15)16)8-9-17-11-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
InChI Key |
WFTOARWYLOXKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOCC1=CC=CC=C1)CC(I)I |
Origin of Product |
United States |
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